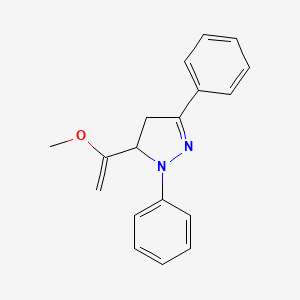![molecular formula C7H16ClO2P B14614792 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane CAS No. 59274-31-6](/img/structure/B14614792.png)
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane is an organophosphorus compound characterized by the presence of a chloro(ethoxy)phosphoryl group attached to a 3-methylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane typically involves the reaction of 3-methylbutanol with phosphorus oxychloride and ethanol under controlled conditions. The reaction proceeds as follows:
Step 1: 3-methylbutanol is reacted with phosphorus oxychloride to form an intermediate chlorophosphate.
Step 2: The intermediate is then treated with ethanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Large-scale mixing: of 3-methylbutanol and phosphorus oxychloride in a reactor.
Controlled addition: of ethanol to the reaction mixture.
Purification: of the final product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phosphates.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The phosphoryl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium hydroxide in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of phosphates or phosphonates.
Elimination: Formation of alkenes.
Oxidation: Formation of phosphoric acids.
Reduction: Formation of phosphines.
Scientific Research Applications
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biochemical Research: Employed in the study of phosphoryl group interactions and enzyme mechanisms.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and pesticides.
Mechanism of Action
The mechanism of action of 1-[Chloro(ethoxy)phosphoryl]-3-methylbutane involves its interaction with nucleophiles and bases. The chloro group is a good leaving group, making the compound reactive towards nucleophilic substitution and elimination reactions. The phosphoryl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl chlorophosphate: Similar structure but with ethyl groups instead of the 3-methylbutane backbone.
Dimethyl chlorophosphate: Contains methyl groups instead of ethyl or 3-methylbutane groups.
Triethyl phosphate: Lacks the chloro group but has three ethyl groups attached to the phosphoryl group.
Uniqueness
1-[Chloro(ethoxy)phosphoryl]-3-methylbutane is unique due to its specific combination of a chloro(ethoxy)phosphoryl group with a 3-methylbutane backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and biochemical research.
Properties
CAS No. |
59274-31-6 |
|---|---|
Molecular Formula |
C7H16ClO2P |
Molecular Weight |
198.63 g/mol |
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]-3-methylbutane |
InChI |
InChI=1S/C7H16ClO2P/c1-4-10-11(8,9)6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
KCMXDDJXTCDOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)


![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)


![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)


![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
